
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in angiogenesis. These pathways include the vascular endothelial growth factor (VEGF) pathway, the fibroblast growth factor (FGF) pathway, and the platelet-derived growth factor (PDGF) pathway.
Biochemical and Physiological Effects:
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the major advantages of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its specificity for angiogenesis. It is a highly selective inhibitor of angiogenesis, which means that it does not affect other cellular processes. This makes it an ideal tool for studying the role of angiogenesis in cancer and other diseases.
One of the limitations of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its relatively low potency. It has been shown to be effective at inhibiting angiogenesis in vitro and in vivo, but it requires relatively high concentrations to achieve this effect. This can make it difficult to use in certain types of experiments, particularly those that require very low concentrations of compounds.
将来の方向性
There are several potential future directions for research on N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide. One area of interest is the development of more potent analogs of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide that could be used at lower concentrations. Another area of interest is the combination of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide with other therapies, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in using N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide in combination with other anti-angiogenic agents to achieve a more complete inhibition of angiogenesis in tumors.
合成法
The synthesis of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the reaction of 3-acetylphenylsulfonamide with 2-ethoxyaniline to form the intermediate N-(3-acetylphenyl)-2-ethoxyaniline. This intermediate is then reacted with benzoyl chloride to form the final product, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide.
科学的研究の応用
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide can effectively starve tumors of the nutrients they need to grow and spread.
特性
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-22-13-12-20(15-21(22)24-23(27)17-8-5-4-6-9-17)31(28,29)25-19-11-7-10-18(14-19)16(2)26/h4-15,25H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDUWJIPIVLVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




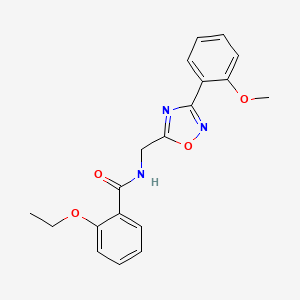
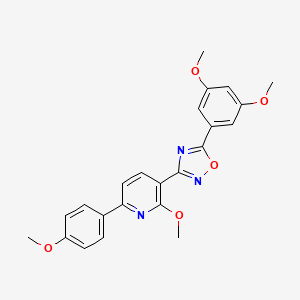

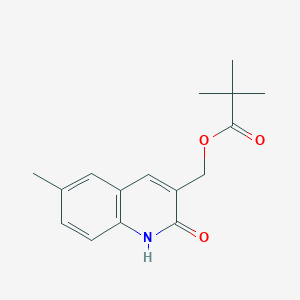
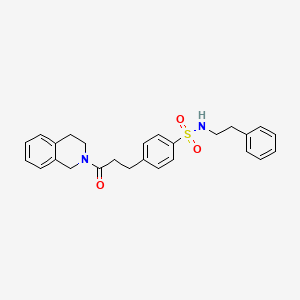


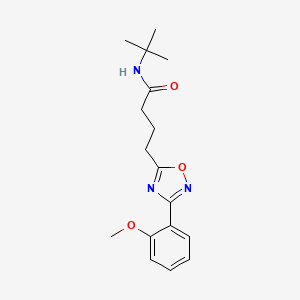
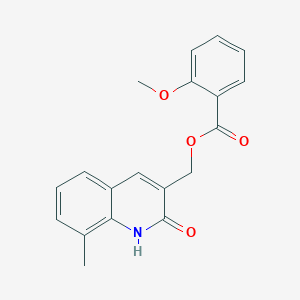
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
